molecular formula C15H14N2O2S B2765415 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carbothioamide CAS No. 317377-62-1

3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carbothioamide

Cat. No. B2765415
CAS RN: 317377-62-1
M. Wt: 286.35
InChI Key: GAAVXFWCTHXPOI-IINYFYTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carbothioamide” is a chemical compound with the molecular formula C15H14N2O3 . It has an average mass of 270.283 Da and a mono-isotopic mass of 270.100433 Da .

Scientific Research Applications

  • Anticancer Properties 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carbothioamide exhibits promising anticancer potential. Researchers have investigated its effects on tumor cell lines, and early studies suggest it may inhibit cancer cell growth and induce apoptosis (programmed cell death). Further research is needed to understand its mechanism of action and potential clinical applications.
  • Anti-Inflammatory Activity

    • Inflammation plays a crucial role in various diseases. This compound has shown anti-inflammatory effects in preclinical studies. It may modulate inflammatory pathways, making it relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation .

    Neuroprotective Effects

    • Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s diseases, require novel therapeutic approaches. 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carbothioamide has demonstrated neuroprotective properties by reducing oxidative stress and enhancing neuronal survival. Researchers are exploring its potential in treating neurodegenerative conditions .

    Antiviral Activity

    • Viral infections remain a global health challenge. Some studies indicate that this compound exhibits antiviral activity against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Investigating its mechanism of action and optimizing its efficacy could lead to new antiviral therapies .

    Antibacterial Potential

    • Antibiotic resistance is a pressing issue. Preliminary research suggests that 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carbothioamide has antibacterial properties. It may inhibit bacterial growth and biofilm formation. Further studies are needed to explore its potential as an alternative antibacterial agent .

    Chemical Biology and Drug Design

    • Researchers are intrigued by the unique structure of this compound. Its scaffold can serve as a starting point for designing novel drugs. Medicinal chemists explore modifications to enhance its pharmacological properties, aiming for improved efficacy and reduced side effects .

properties

IUPAC Name

(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c16-15(20)17-14-10(8-19-17)7-18-12-6-5-9-3-1-2-4-11(9)13(12)14/h1-6,10,14H,7-8H2,(H2,16,20)/t10-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAVXFWCTHXPOI-IINYFYTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CON(C2C3=C(O1)C=CC4=CC=CC=C43)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CON([C@H]2C3=C(O1)C=CC4=CC=CC=C43)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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